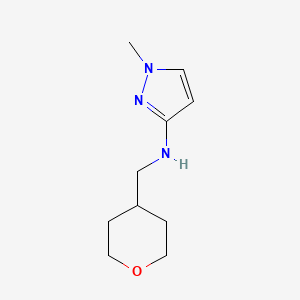

1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17829621

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O |

|---|---|

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 1-methyl-N-(oxan-4-ylmethyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H17N3O/c1-13-5-2-10(12-13)11-8-9-3-6-14-7-4-9/h2,5,9H,3-4,6-8H2,1H3,(H,11,12) |

| Standard InChI Key | MFMSJOXSNDMANO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC(=N1)NCC2CCOCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms. The methyl group at the first nitrogen (N1) and the oxan-4-ylmethyl group at the third nitrogen (N3) confer distinct steric and electronic properties to the molecule . The oxan-4-ylmethyl substituent consists of a tetrahydropyran (oxane) ring linked via a methylene bridge, enhancing the compound’s solubility in polar solvents compared to non-substituted pyrazoles.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 1-methyl-N-(oxan-4-ylmethyl)pyrazol-3-amine |

| Canonical SMILES | CN1C=CC(=N1)NCC2CCOCC2 |

| InChI Key | MFMSJOXSNDMANO-UHFFFAOYSA-N |

| CAS Number | 1248687-03-7 |

The compound’s three-dimensional structure, validated by computational models, reveals a planar pyrazole ring with the oxan-4-ylmethyl group adopting a chair conformation typical of tetrahydropyran derivatives . This structural arrangement facilitates interactions with biological targets while maintaining metabolic stability.

Solubility and Stability

Although experimental solubility data are unavailable, the presence of the oxan-4-ylmethyl group—a polar, oxygen-containing moiety—suggests moderate solubility in aqueous and polar organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. The compound’s stability under standard laboratory conditions (room temperature, inert atmosphere) is inferred from its storage recommendations, which advise long-term storage in cool, dry environments .

Synthesis and Preparation

General Pyrazole Synthesis

While no detailed synthesis protocol for 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine has been published, its preparation likely follows established methods for pyrazole derivatives. Pyrazoles are typically synthesized via:

-

Condensation Reactions: Hydrazines react with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

-

Cyclization Strategies: Intramolecular cyclization of hydrazine derivatives bearing appropriate substituents.

Purification and Characterization

Purification is likely achieved via column chromatography or recrystallization, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . The compound’s discontinuation by commercial suppliers such as CymitQuimica has limited recent experimental data .

| Compound | Substituents | Notable Properties |

|---|---|---|

| 1-Methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine | Methyl, oxan-4-ylmethyl | Enhanced solubility, CNS potential |

| Celecoxib | Sulfonamide, trifluoromethyl | COX-2 inhibition (FDA-approved) |

| Rimantadine | Adamantane group | Antiviral activity |

Challenges and Future Directions

Research Gaps

-

Synthetic Methodology: Lack of published protocols for large-scale production.

-

Biological Profiling: Absence of in vitro or in vivo toxicity and efficacy data.

-

Mechanistic Studies: Unclear molecular targets and metabolic pathways.

Recommendations

-

Develop Robust Synthetic Routes: Optimize yields and purity for industrial-scale production.

-

Conduct High-Throughput Screening: Identify potential therapeutic targets in cancer, inflammation, and neurodegenerative diseases.

-

Investigate Pharmacokinetics: Assess bioavailability, half-life, and metabolic stability in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume